
MOG (35-55): An Immunodominant Epitope in
Autoimmune Demyelination - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein of the central nervous system

(CNS) myelin sheath. The peptide fragment spanning amino acids 35-55 of MOG has been

identified as an immunodominant epitope in the context of autoimmune demyelinating

diseases, most notably as a key initiator of Experimental Autoimmune Encephalomyelitis

(EAE), the primary animal model for Multiple Sclerosis (MS). This technical guide provides an

in-depth overview of the role of MOG (35-55) in eliciting an autoimmune response, focusing on

its interaction with the major histocompatibility complex (MHC), subsequent T cell activation,

and the experimental methodologies used to study these phenomena. This document is

intended to serve as a comprehensive resource for researchers and professionals involved in

the study of autoimmune neuroinflammation and the development of novel therapeutics.

Quantitative Data on MOG (35-55) Immunogenicity
The immunodominance of MOG (35-55) is underpinned by its binding affinity to specific MHC

class II molecules and the subsequent activation of autoreactive T cells. The following tables

summarize key quantitative data related to these interactions and the resulting pathology in

EAE models.

Table 1: MOG (35-55) Induced EAE Clinical Scores in C57BL/6 Mice
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Parameter Value Reference

Typical Onset of Disease 9-14 days post-immunization [1]

Peak of Disease 3-5 days after onset [1]

Typical Peak Clinical Score 2.5 - 3.5 [1]

Disease Incidence 80-100% [1]

Clinical scores are typically graded on a scale of 0 to 5, where 0 is no sign of disease and 5 is

moribund or dead.[2][3][4]

Table 2: Cytokine Profile in Splenocytes from MOG (35-55) EAE Mice

Cytokine
EAE + PBS i.v.
(pg/ml)

EAE + MOG i.v.
(pg/ml)

Reference

IL-17 2102.8 ± 306.2 649.5 ± 69.3 [5]

IFN-γ 1503.5 ± 123.5 621.1 ± 141.3 [5]

Data represent mean ± standard deviation. Intravenous (i.v.) administration of MOG (35-55)

can induce tolerance and suppress cytokine production.[5]

Table 3: Frequency of MOG-Specific B Cells in Human Subjects

Subject Group
Frequency of MOG-BBR
(%)

Reference

Relapsing-Remitting MS

(RRMS)
0.86 ± 0.12 [6]

Healthy Individuals (HI) 1.33 ± 0.14 [6]

MOG-BBR refers to MOG-binding B cells forming rosettes. Data represent mean ± standard

error of the mean.[6]
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments studying MOG (35-55)

immunogenicity. The following sections provide step-by-step protocols for key assays.

Induction of Experimental Autoimmune
Encephalomyelitis (EAE)
EAE is the most widely used animal model for MS and is commonly induced in C57BL/6 mice

using MOG (35-55).[1][7]

Materials:

MOG (35-55) peptide (lyophilized)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis Toxin (PTX)

Phosphate-Buffered Saline (PBS)

Sterile 1 ml syringes with 26G or 27G needles

Female C57BL/6 mice, 8-12 weeks old

Protocol:

Preparation of MOG (35-55)/CFA Emulsion:

Reconstitute lyophilized MOG (35-55) peptide in sterile PBS or ddH₂O to a final

concentration of 2 mg/ml.[7]

Prepare CFA containing 4 mg/ml of Mycobacterium tuberculosis H37Ra.

In a sterile glass beaker on ice, combine the MOG (35-55) solution and CFA in a 1:1 ratio.

[7][8]
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Emulsify the mixture using two glass syringes connected by a three-way stopcock until a

thick, stable emulsion is formed.[7] A drop of the emulsion should not disperse when

placed in water.[8]

Load the emulsion into 1 ml syringes for injection.

Immunization:

Anesthetize the mice.

Administer a total of 200 µl of the MOG (35-55)/CFA emulsion subcutaneously, typically

distributed over two sites on the flanks.[1][8] Some protocols also suggest a third injection

at the base of the tail.[8]

On the day of immunization (day 0) and again 48 hours later (day 2), administer 200 ng of

PTX in 200 µl of PBS via intraperitoneal (i.p.) injection.[9]

Clinical Scoring:

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.[2]

Score the mice based on a standardized 0-5 scale (see Table 4).[2][3][10]

Table 4: Standard EAE Clinical Scoring Scale
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Score Clinical Signs

0 No overt signs of disease.

0.5 Tip of tail is limp.

1.0 Limp tail.

1.5 Limp tail and hind limb weakness.

2.0 Limp tail and definite hind limb weakness.

2.5 Limp tail and paralysis of one hind limb.

3.0 Complete paralysis of both hind limbs.

3.5
Complete hind limb paralysis and partial front

limb paralysis.

4.0 Complete hind and front limb paralysis.

5.0 Moribund state or death.

T Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of MOG (35-55)-specific T cells in response to antigen

stimulation.[11]

Materials:

Spleens from immunized and control mice

RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and L-glutamine

MOG (35-55) peptide

[³H]-Thymidine

96-well round-bottom plates

Cell harvester and scintillation counter

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.575451/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Prepare a single-cell suspension of splenocytes from immunized mice.

Plate the splenocytes at a density of 5 x 10⁵ cells/well in a 96-well plate.[11]

Stimulate the cells with varying concentrations of MOG (35-55) peptide (e.g., 0, 10, 50, 100

µg/ml) in triplicate.

Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.[11]

During the last 16-24 hours of culture, pulse the cells with 1 µCi of [³H]-thymidine per well.

[11]

Harvest the cells onto a filter mat using a cell harvester.

Measure the incorporation of [³H]-thymidine using a scintillation counter.

Calculate the stimulation index (SI) as the ratio of counts per minute (cpm) in stimulated

wells to the cpm in unstimulated wells.[12]

Cytokine Profiling by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific

cytokines produced by MOG (35-55)-reactive T cells.[5]

Materials:

Supernatants from cultured splenocytes (from T cell proliferation assay)

ELISA plates pre-coated with capture antibodies for the cytokines of interest (e.g., IFN-γ, IL-

17)

Detection antibodies conjugated to an enzyme (e.g., HRP)

Recombinant cytokine standards

Substrate solution (e.g., TMB)
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Stop solution

Plate reader

Protocol:

Add 100 µl of standards and culture supernatants to the wells of the pre-coated ELISA plate.

Incubate for 2 hours at room temperature.

Wash the plate multiple times with wash buffer.

Add 100 µl of the biotin-conjugated detection antibody to each well and incubate for 2 hours

at room temperature.[13]

Wash the plate.

Add 100 µl of streptavidin-HRP solution to each well and incubate for 1 hour at room

temperature.[13]

Wash the plate.

Add 100 µl of TMB substrate solution and incubate in the dark until a color develops.

Stop the reaction by adding 50 µl of stop solution.

Read the absorbance at 450 nm using a plate reader.

Calculate the cytokine concentrations in the samples by comparing their absorbance to the

standard curve.

MHC-Peptide Binding Assay
This assay measures the binding affinity of MOG (35-55) to MHC class II molecules.[14][15]

Materials:

Purified, soluble MHC class II molecules
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Fluorescently labeled or radiolabeled high-affinity probe peptide

Unlabeled MOG (35-55) peptide

Incubation buffer

Method for detecting binding (e.g., fluorescence polarization, scintillation counting)

Protocol (Competition Assay):

Incubate a fixed concentration of purified MHC class II molecules with a fixed concentration

of the labeled probe peptide.[14][15]

Add serial dilutions of the unlabeled MOG (35-55) competitor peptide to the mixture.

Incubate the mixture for 48-72 hours at 37°C to allow for binding to reach equilibrium.[14][15]

Measure the amount of labeled probe peptide bound to the MHC molecules.

Plot the percentage of inhibition of probe peptide binding against the concentration of the

MOG (35-55) peptide.

Determine the IC₅₀ value, which is the concentration of MOG (35-55) required to inhibit 50%

of the labeled probe peptide binding. This value is an inverse measure of the binding affinity.

[14][15]

Signaling Pathways and Experimental Workflows
The activation of T cells by MOG (35-55) involves a complex cascade of intracellular signaling

events. Experimental workflows are designed to dissect these pathways and assess the

immunogenicity of the peptide.

MOG (35-55)-Mediated T Cell Activation Signaling
Pathway
The binding of the MOG (35-55)-MHC II complex to the T cell receptor (TCR) on a CD4+ T

helper cell initiates a signaling cascade that leads to T cell activation, proliferation, and cytokine

production. Key pathways involved include the JAK/STAT and NF-κB pathways.[5]
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Figure 1: MOG (35-55) T Cell Activation Pathway

Experimental Workflow for Assessing MOG (35-55)
Immunogenicity
The following diagram illustrates a typical workflow for investigating the immunogenic

properties of the MOG (35-55) peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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immunodominant-epitope-in-autoimmune-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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